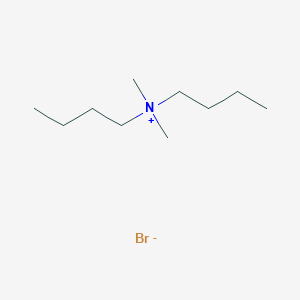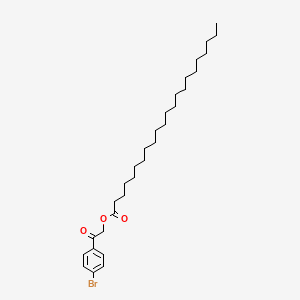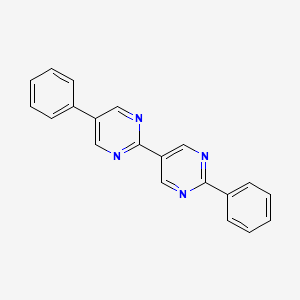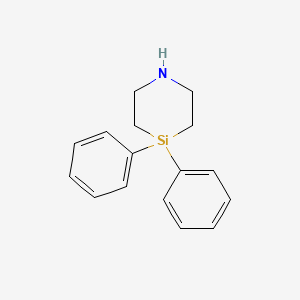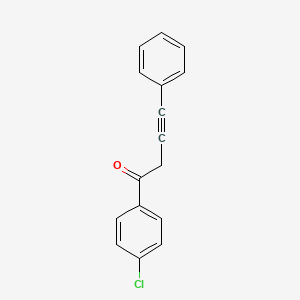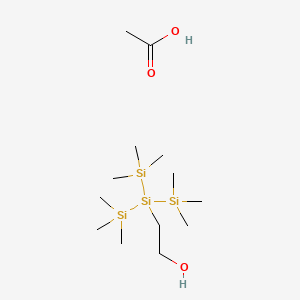
Acetic acid;2-tris(trimethylsilyl)silylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-tris(trimethylsilyl)silylethanol is a compound that features a unique combination of acetic acid and a tris(trimethylsilyl)silyl group. The presence of the trimethylsilyl groups imparts distinct properties to the molecule, making it useful in various chemical applications. This compound is characterized by its chemical inertness and large molecular volume, which can be advantageous in certain synthetic processes .
Méthodes De Préparation
The synthesis of acetic acid;2-tris(trimethylsilyl)silylethanol typically involves the use of trimethylsilylating reagents. One common method is the reaction of acetic acid with tris(trimethylsilyl)silyl chloride in the presence of a base, such as pyridine, to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Acetic acid;2-tris(trimethylsilyl)silylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetic acid;2-tris(trimethylsilyl)silylethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;2-tris(trimethylsilyl)silylethanol involves the interaction of the trimethylsilyl groups with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This can be particularly useful in synthetic processes where specific functional groups need to be preserved .
Comparaison Avec Des Composés Similaires
Acetic acid;2-tris(trimethylsilyl)silylethanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for silylation reactions but lacks the additional acetic acid functionality.
Bis(trimethylsilyl)acetamide: Another silylating agent with different reactivity and applications.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy but does not have the same protective capabilities
The uniqueness of this compound lies in its combination of acetic acid and tris(trimethylsilyl)silyl groups, providing both protective and reactive functionalities in a single molecule.
Propriétés
Numéro CAS |
128648-08-8 |
|---|---|
Formule moléculaire |
C13H36O3Si4 |
Poids moléculaire |
352.76 g/mol |
Nom IUPAC |
acetic acid;2-tris(trimethylsilyl)silylethanol |
InChI |
InChI=1S/C11H32OSi4.C2H4O2/c1-13(2,3)16(11-10-12,14(4,5)6)15(7,8)9;1-2(3)4/h12H,10-11H2,1-9H3;1H3,(H,3,4) |
Clé InChI |
NTTLILHIDFRSEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


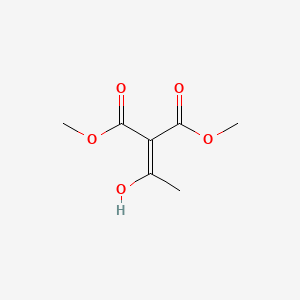
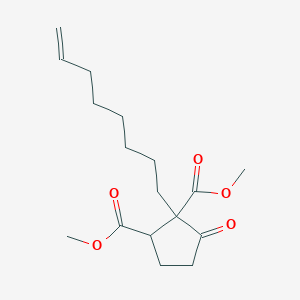

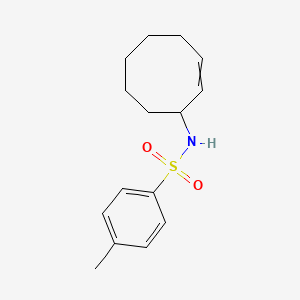
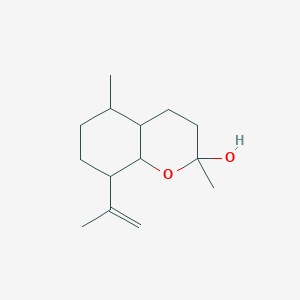
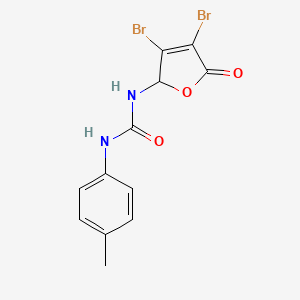
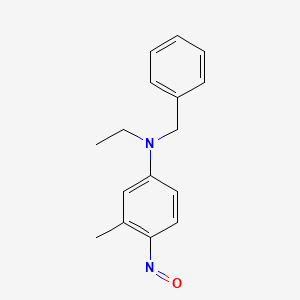
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
